2-amino-3-(4-methylphenyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-(4-methylphenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is also known by its IUPAC name, 2-amino-3-(p-tolyl)propanoic acid hydrochloride. This compound is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of an amino group, a carboxylic acid group, and a methyl-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-methylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and glycine.
Formation of Schiff Base: 4-methylbenzaldehyde reacts with glycine in the presence of an acid catalyst to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield 2-amino-3-(4-methylphenyl)propanoic acid.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-methylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: 2-amino-3-(4-methylphenyl)propanol.
Substitution: Various amides or esters depending on the reagents used.
Scientific Research Applications
2-amino-3-(4-methylphenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in amino acid metabolism. It may also interact with receptors or transporters in biological systems, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(4-methoxyphenyl)propanoic acid hydrochloride
- 2-amino-3-(4-nitrophenyl)propanoic acid hydrochloride
- 3-amino-3-(4-methylphenyl)propanoic acid
Uniqueness
2-amino-3-(4-methylphenyl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Properties
CAS No. |
91341-98-9 |
---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.7 |
Purity |
91 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.